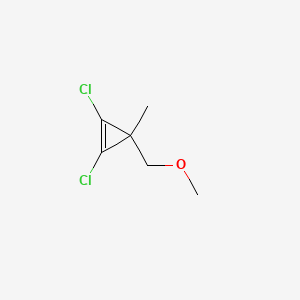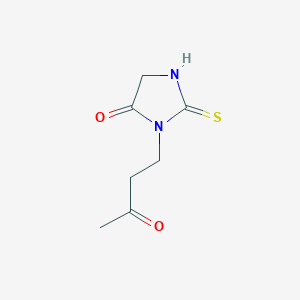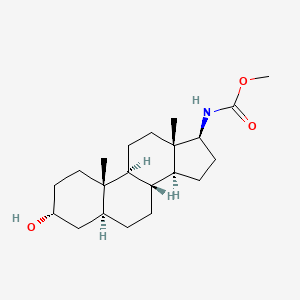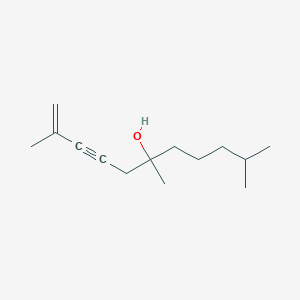
N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a hydrophilic head, which allows it to reduce surface tension in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide typically involves the reaction of hexadecyl bromide with N,N-dimethylethanolamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反応の分析
Types of Reactions
N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride or sulfate.
Oxidation Reactions: The compound can be oxidized to form various oxides.
Reduction Reactions: Reduction can lead to the formation of amines and alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium chloride or sodium sulfate, and the reactions are typically carried out in aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: The major products are the corresponding quaternary ammonium salts.
Oxidation: Oxidation products include various oxides and hydroxides.
Reduction: Reduction products include secondary amines and alcohols.
科学的研究の応用
N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
類似化合物との比較
Similar Compounds
- N-(2-Hydroxyethyl)-N,N-dimethylcyclohexanaminium bromide
- N-(2-Hydroxyethyl)-N,N-dimethylhexadecylammonium bromide
Uniqueness
N-(2-Hydroxyethyl)-N,N-dimethylhexadecan-7-aminium bromide is unique due to its specific hydrophobic tail length, which provides optimal surfactant properties for various applications. Its ability to form stable micelles makes it particularly useful in drug delivery and industrial formulations.
特性
| 112218-54-9 | |
分子式 |
C20H44BrNO |
分子量 |
394.5 g/mol |
IUPAC名 |
hexadecan-7-yl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C20H44NO.BrH/c1-5-7-9-11-12-13-15-17-20(16-14-10-8-6-2)21(3,4)18-19-22;/h20,22H,5-19H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
VXXVNLQGADUKRS-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCC(CCCCCC)[N+](C)(C)CCO.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


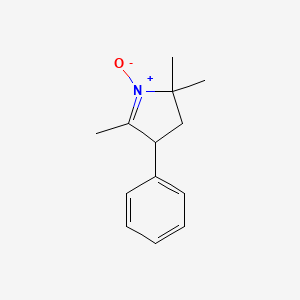
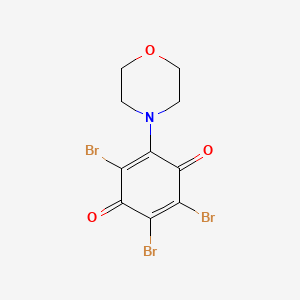
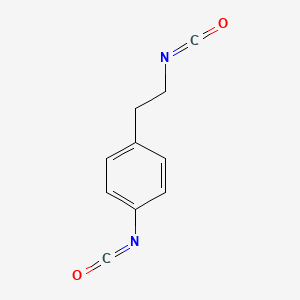

![N~1~-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine](/img/structure/B14301270.png)
